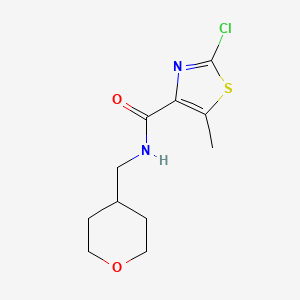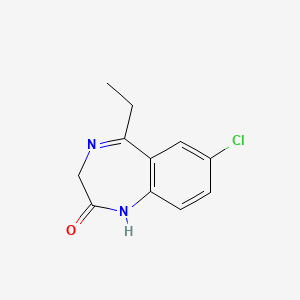![molecular formula C19H21N5O3 B10867761 3-[(4,6-dimethylpyrimidin-2-yl)amino]-7,8-dimethoxy-10,10a-dihydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B10867761.png)
3-[(4,6-dimethylpyrimidin-2-yl)amino]-7,8-dimethoxy-10,10a-dihydroimidazo[1,5-b]isoquinolin-1(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-7,8-DIMETHOXY-10,10A-DIHYDROIMIDAZO[1,5-B]ISOQUINOLIN-1(5H)-ONE is a complex organic compound featuring a pyrimidine ring fused with an imidazo[1,5-b]isoquinoline structure. This compound is of significant interest due to its potential pharmacological applications, particularly in the fields of medicinal chemistry and drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-7,8-DIMETHOXY-10,10A-DIHYDROIMIDAZO[1,5-B]ISOQUINOLIN-1(5H)-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine derivative, followed by the formation of the imidazo[1,5-b]isoquinoline core. Key steps include:
Formation of the Pyrimidine Derivative: This involves the reaction of 4,6-dimethyl-2-pyrimidinamine with appropriate reagents under controlled conditions.
Construction of the Imidazo[1,5-b]isoquinoline Core: This step involves cyclization reactions, often using catalysts and specific solvents to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-7,8-DIMETHOXY-10,10A-DIHYDROIMIDAZO[1,5-B]ISOQUINOLIN-1(5H)-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .
Wissenschaftliche Forschungsanwendungen
3-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-7,8-DIMETHOXY-10,10A-DIHYDROIMIDAZO[1,5-B]ISOQUINOLIN-1(5H)-ONE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.
Wirkmechanismus
The mechanism of action of 3-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-7,8-DIMETHOXY-10,10A-DIHYDROIMIDAZO[1,5-B]ISOQUINOLIN-1(5H)-ONE involves its interaction with specific molecular targets. It is known to bind to DNA, causing disruption in the replication process, which is crucial for its anticancer properties. Additionally, it may inhibit certain enzymes, further contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pyrimidinamine, 4,6-dimethyl-: This compound shares the pyrimidine core but lacks the imidazo[1,5-b]isoquinoline structure.
4,6-Dimethyl-2-mercaptopyrimidine: Another pyrimidine derivative with different functional groups, used in medicinal chemistry.
Uniqueness
3-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-7,8-DIMETHOXY-10,10A-DIHYDROIMIDAZO[1,5-B]ISOQUINOLIN-1(5H)-ONE is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This structural complexity enhances its potential as a therapeutic agent, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C19H21N5O3 |
|---|---|
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
(3Z)-3-(4,6-dimethylpyrimidin-2-yl)imino-7,8-dimethoxy-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-1-one |
InChI |
InChI=1S/C19H21N5O3/c1-10-5-11(2)21-18(20-10)23-19-22-17(25)14-6-12-7-15(26-3)16(27-4)8-13(12)9-24(14)19/h5,7-8,14H,6,9H2,1-4H3,(H,20,21,22,23,25) |
InChI-Schlüssel |
HUWRCUNUJGTRDU-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC(=NC(=N1)/N=C\2/NC(=O)C3N2CC4=CC(=C(C=C4C3)OC)OC)C |
Kanonische SMILES |
CC1=CC(=NC(=N1)N=C2NC(=O)C3N2CC4=CC(=C(C=C4C3)OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-[({[4-(4-methylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B10867682.png)

![1-butyl-3-[2-(1H-imidazol-4-yl)ethyl]urea](/img/structure/B10867688.png)
![3-[({[5-(Quinolin-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B10867690.png)
![1-(difluoromethyl)-N,3,5-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10867699.png)
![3-Thiophen-2-yl-N-[N'-(2-thiophen-2-yl-acetyl)-hydrazinocarbothioyl]-acrylamide](/img/structure/B10867723.png)

![(4E)-4-[({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)methylidene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10867740.png)
![2-[(Z)-(5-bromo-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-(4-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B10867741.png)
![N,N'-[disulfanediylbis(4,5,6,7-tetrahydro-1-benzothiene-3,2-diyl)]dibenzamide](/img/structure/B10867752.png)
![2-(1,3-benzothiazol-2-yl)-5-(furan-2-ylmethyl)-4-methyl-3-oxopyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10867754.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]acetamide](/img/structure/B10867769.png)
![Ethyl 2-{[3-(4-methylphenyl)-4-oxo-1,3,4,5,6,7,8,9-octahydro-2H-cyclohepta[4,5]thieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetate](/img/structure/B10867771.png)
![4-{3-[(2-Amino-3-ethoxy-3-oxopropyl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzoic acid](/img/structure/B10867780.png)
